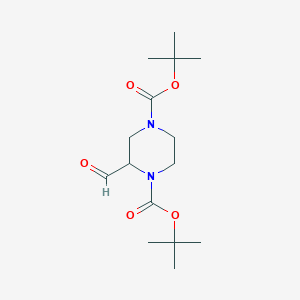

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl 2-formylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h10-11H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGMEAQCXLANNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216228-85-2 | |

| Record name | 1,4-di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and formic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Step 1: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate.

Step 2: The intermediate product is then treated with formic acid to introduce the formyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial-grade reagents and equipment to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 1,4-Di-tert-butyl 2-carboxypiperazine-1,4-dicarboxylate.

Reduction: 1,4-Di-tert-butyl 2-hydroxymethylpiperazine-1,4-dicarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate

- Molecular Formula : C₁₅H₂₈N₂O₄

- Molecular Weight : 300.39 g/mol

- Key Differences : Replaces the formyl group with a methyl (-CH₃) group.

- Reactivity : The methyl group provides steric bulk but lacks the electrophilic reactivity of the formyl group, making it less suitable for further functionalization.

- Applications : Used in peptide synthesis and as a building block where inertness to nucleophilic attack is required .

Di-tert-butyl piperazine-1,4-dicarboxylate

- Molecular Formula : C₁₄H₂₆N₂O₄

- Molecular Weight : 286.37 g/mol

- Key Differences : Lacks substituents at the 2-position (unsubstituted piperazine).

- Reactivity : The absence of a 2-substituent increases ring flexibility and reduces steric hindrance, facilitating coordination chemistry or hydrogen bonding.

- Applications : Common in metal-organic frameworks (MOFs) and as a precursor for deprotection reactions in organic synthesis .

1,4-Di-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

- Molecular Formula : C₁₄H₂₄N₂O₅

- Molecular Weight : 300.36 g/mol (estimated)

- Key Differences : Features a ketone (oxo, =O) group at the 2-position.

- Reactivity: The oxo group enables enolate formation and participation in keto-enol tautomerism, differing from the formyl group’s aldehyde-specific reactions.

- Applications : Used in heterocyclic chemistry for ring expansions or as a ligand in catalysis .

Structural and Functional Impact

Physicochemical Properties

- Solubility: The tert-butyl groups in all derivatives enhance solubility in non-polar solvents (e.g., dichloromethane, toluene). The formyl derivative’s polarity slightly increases aqueous solubility compared to the methyl or unsubstituted analogs .

- Stability : The formyl group is susceptible to oxidation, requiring storage under inert conditions. Methyl and tert-butyl derivatives exhibit greater stability under ambient conditions .

Commercial Availability and Cost

- 2-Formyl derivative: Limited commercial availability; custom synthesis is often required. Higher cost due to complex functionalization .

- 2-Methyl derivative : Widely available (e.g., Carl Roth, 100 mg for €278.45), with bulk pricing discounts .

- Unsubstituted derivative : Readily available (e.g., American Elements, 286.37 g/mol) at lower costs due to simpler synthesis .

Biological Activity

1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (CAS No. 216228-85-2) is a compound characterized by its unique structure and potential biological activities. It is derived from piperazine and features two tert-butyl groups along with formyl and dicarboxylate functionalities. This compound has garnered attention due to its possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.

- Molecular Formula : C14H26N2O4

- Molecular Weight : 286.37 g/mol

- IUPAC Name : Di-tert-butyl piperazine-1,4-dicarboxylate

- Appearance : Not specified

- Boiling Point : Approximately 353.3 °C at 760 mmHg

Biological Activity

The biological activity of this compound is primarily investigated through its interactions with various biological systems, including its antimicrobial properties and effects on cellular processes.

The mechanism by which these compounds exert antimicrobial effects often involves the disruption of bacterial cell membranes. For example, compounds exhibiting similar structures have been shown to induce depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential and subsequent bacterial death .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

- Antibacterial Properties : A related study demonstrated that certain piperazine derivatives exhibited potent antibacterial properties against drug-resistant strains . This suggests that this compound may share similar properties.

- Cellular Interaction : Investigations into piperazine derivatives have shown selective toxicity towards bacterial cells while sparing mammalian cells . This selectivity is crucial for developing new antibiotics with fewer side effects.

Safety Information

The compound is classified with several hazard statements:

Q & A

Basic Question: What are the optimal synthetic routes for 1,4-Di-tert-butyl 2-formylpiperazine-1,4-dicarboxylate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the piperazine ring, followed by formylation at the 2-position. Key steps include:

Boc Protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM to install the Boc groups at the 1,4-positions. Yield optimization requires precise stoichiometry (2:1 Boc₂O:piperazine) and inert atmosphere to prevent hydrolysis .

Formylation : Introducing the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) or directed lithiation followed by formyl chloride quenching. Temperature control (-40°C to 0°C) is critical to avoid over-substitution or ring degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.